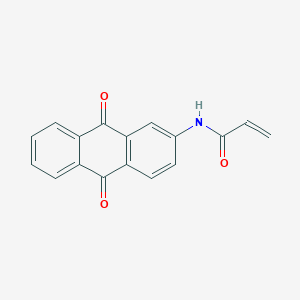
(2,2-Dibromo-1-ethenylcyclopropyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Dibromo-1-ethenylcyclopropyl)benzene is an organic compound characterized by the presence of a benzene ring attached to a cyclopropyl group, which is further substituted with two bromine atoms and an ethenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dibromo-1-ethenylcyclopropyl)benzene typically involves the bromination of a cyclopropylbenzene derivative. One common method is the addition of bromine to a cyclopropylbenzene in the presence of a catalyst such as iron(III) bromide. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the ethenyl group, resulting in the formation of the dibromo compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled addition of bromine. The use of solvents such as dichloromethane or carbon tetrachloride can help in dissolving the reactants and facilitating the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the dibromo compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding cyclopropylbenzene derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles such as hydroxide ions or amines. This can lead to the formation of hydroxyl or amino derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclopropylbenzene derivatives.
Substitution: Hydroxyl or amino derivatives.
科学研究应用
(2,2-Dibromo-1-ethenylcyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Potential use in the development of biologically active molecules, such as pharmaceuticals or agrochemicals, due to its ability to undergo various chemical transformations.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which (2,2-Dibromo-1-ethenylcyclopropyl)benzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. The molecular targets and pathways involved in these reactions are influenced by the electronic and steric properties of the compound.
相似化合物的比较
1,2-Dibromobenzene: Similar in having two bromine atoms attached to a benzene ring, but lacks the cyclopropyl and ethenyl groups.
2-Bromo-1-phenylcyclopropane: Contains a cyclopropyl group attached to a benzene ring with a single bromine atom.
1,1-Dibromo-2-phenylethene: Features a phenyl group attached to an ethenyl group with two bromine atoms.
Uniqueness: (2,2-Dibromo-1-ethenylcyclopropyl)benzene is unique due to the combination of a cyclopropyl group, ethenyl group, and two bromine atoms attached to a benzene ring
属性
CAS 编号 |
58189-55-2 |
|---|---|
分子式 |
C11H10Br2 |
分子量 |
302.00 g/mol |
IUPAC 名称 |
(2,2-dibromo-1-ethenylcyclopropyl)benzene |
InChI |
InChI=1S/C11H10Br2/c1-2-10(8-11(10,12)13)9-6-4-3-5-7-9/h2-7H,1,8H2 |
InChI 键 |
UKLUSRBFVOTOIB-UHFFFAOYSA-N |
规范 SMILES |
C=CC1(CC1(Br)Br)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



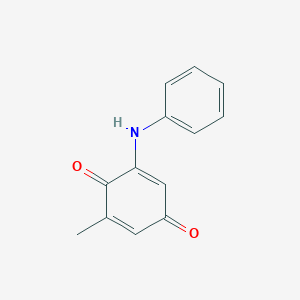

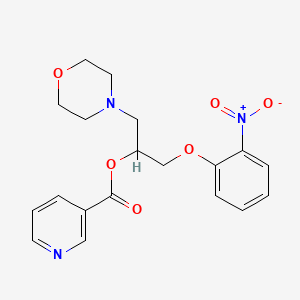
![N-Butyl-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14623569.png)
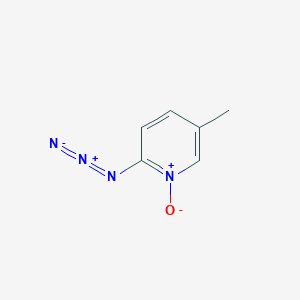
![1-([1,1'-Biphenyl]-4-yl)-4-methylpentan-1-one](/img/structure/B14623573.png)
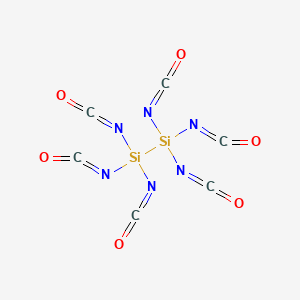
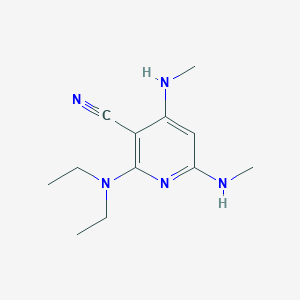
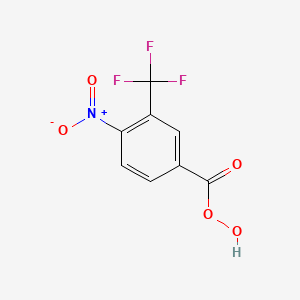
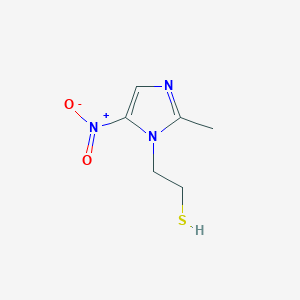

![8-Amino-9-bromo-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14623627.png)
